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Compound of Interest

Compound Name: 4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661 Get Quote

Technical Guide: 4-Benzyloxy-2-nitrotoluene
CAS Number: 24239-67-6

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-nitrotoluene, a key

chemical intermediate. It is intended for researchers, scientists, and professionals involved in

organic synthesis and drug development. This document outlines the compound's

physicochemical properties, detailed synthetic protocols, and its potential applications in

medicinal chemistry.

Physicochemical and Spectroscopic Data
The quantitative data for 4-Benzyloxy-2-nitrotoluene are summarized in the tables below.

While specific experimental data for some properties are not readily available in the literature,

data for its isomers are provided for context.

Table 1: General and Physicochemical Properties
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Property Value Source

CAS Number 24239-67-6 [1]

Molecular Formula C₁₄H₁₃NO₃ [1]

Molecular Weight 243.26 g/mol [1]

MDL Number MFCD00100651 [1]

Melting Point

Data not available. For

comparison, the melting point

of the isomeric 6-Benzyloxy-2-

nitrotoluene is 61-63 °C.[2]

Boiling Point

Data not available. For

comparison, the boiling point

of 4-nitrotoluene is 238.3 °C.[3]

Solubility
Soluble in Dimethylformamide

(DMF).

Table 2: Computational Chemistry Data

Property Value Source

Topological Polar Surface Area

(TPSA)
52.37 Å² [4]

logP (octanol-water partition

coefficient)
3.48222 [4]

Hydrogen Bond Acceptors 3 [4]

Hydrogen Bond Donors 0 [4]

Rotatable Bonds 4 [4]

Table 3: Spectroscopic Data Summary
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Technique
Data Availability and
Expected Features

Source

¹³C Nuclear Magnetic

Resonance (NMR)

Spectra are available in online

databases. Expected signals

would include those for the

methyl carbon, aromatic

carbons (with shifts influenced

by the nitro and benzyloxy

substituents), the benzylic

methylene carbon, and the

carbons of the benzyl ring.

[1]

Infrared (IR) Spectroscopy

Vapor phase IR spectra are

available. Characteristic

absorption bands would be

expected for the nitro group

(asymmetric and symmetric

stretching), aromatic C-H

stretching, C-O-C ether

linkage, and C=C aromatic ring

stretching.

[1][5]

Mass Spectrometry (MS)

Gas chromatography-mass

spectrometry (GC/MS) data is

available. The molecular ion

peak would be expected at m/z

= 243. Fragmentation patterns

would likely involve the loss of

the benzyl group or parts of

the nitro group.

[1]

Experimental Protocols
A detailed experimental protocol for the synthesis of 4-Benzyloxy-2-nitrotoluene is not

explicitly published. However, a reliable synthesis can be projected based on the well-

established Williamson ether synthesis, adapting a procedure for the closely related isomer, 6-

Benzyloxy-2-nitrotoluene.[2]
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Proposed Synthesis of 4-Benzyloxy-2-nitrotoluene via
Williamson Ether Synthesis
Reaction Scheme:

Reactants

Reagents & Conditions
4-Methyl-3-nitrophenol

K₂CO₃ (anhydrous)
DMF, 90 °C, 3 hr

Benzyl Chloride

4-Benzyloxy-2-nitrotoluene
Williamson Ether Synthesis

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Benzyloxy-2-nitrotoluene.

Materials:

4-Methyl-3-nitrophenol

Benzyl chloride

Anhydrous potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

1 N Sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Methanol

Toluene
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 4-Methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous

potassium carbonate (1.0 eq) in dimethylformamide (DMF).

Reaction: Heat the stirred mixture to 90 °C for approximately 3 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the

bulk of the DMF using a rotary evaporator.

Extraction: Pour the resulting oily residue into a 1 N sodium hydroxide solution. Extract the

aqueous mixture with diethyl ether (3 times).

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium

sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.

Purification: Recrystallize the crude solid from methanol to obtain pure 4-Benzyloxy-2-
nitrotoluene.

Role in Drug Discovery and Development
4-Benzyloxy-2-nitrotoluene is a valuable building block in medicinal chemistry, primarily due

to the presence of the "benzyloxy" pharmacophore. This moiety is found in a variety of

biologically active molecules, including inhibitors of key enzymes such as monoamine oxidase

(MAO) and various protein kinases.

The nitro group on the toluene ring is a versatile functional group that can be readily reduced to

an amine. This amine can then be used in a variety of coupling reactions to build more complex

molecular architectures, making 4-Benzyloxy-2-nitrotoluene a useful starting material for the

synthesis of compound libraries for drug screening.
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4-Benzyloxy-2-nitrotoluene
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Targeted Synthesis
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Caption: Role as a medicinal chemistry building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b015661?utm_src=pdf-body-img
https://www.benchchem.com/product/b015661?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. spectrabase.com [spectrabase.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

4. chemscene.com [chemscene.com]

5. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [4-Benzyloxy-2-nitrotoluene CAS number lookup].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015661#4-benzyloxy-2-nitrotoluene-cas-number-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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